molecular formula C11H12FN3 B13535534 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine

1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine

Cat. No.: B13535534
M. Wt: 205.23 g/mol
InChI Key: AEWZHQBUKSVWOF-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine typically involves the reaction of 3-fluorobenzyl bromide with 5-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine
  • 1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-3-amine
  • 1-(3-Fluorobenzyl)-4-methyl-1h-pyrazol-3-amine

Uniqueness: 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine is unique due to the specific positioning of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s metabolic stability and bioavailability compared to its non-fluorinated analogs.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

AEWZHQBUKSVWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)F)N

Origin of Product

United States

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